molecular formula C6H4ClF3N2O2S B1425514 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1208081-97-3

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1425514
CAS No.: 1208081-97-3
M. Wt: 260.62 g/mol
InChI Key: NYYZQFIIBCYUED-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide is a halogenated pyridine derivative featuring a sulfonamide group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the sulfonamide moiety can act as a pharmacophore or a synthetic intermediate for further derivatization .

Synthesis:
The synthesis of this compound and its analogs typically involves nucleophilic substitution reactions. For example, 2-sulfonamido-6-(trifluoromethyl)pyridine derivatives are synthesized via methods such as:

  • Method A: Reaction with K₂CO₃ and 18-crown-6 ether in acetonitrile under reflux .
  • Method B: Palladium-catalyzed coupling (using Pd(OAc)₂ and dppf ligand) in toluene/THF .

The sulfonamide group is introduced via reaction with sulfonyl chlorides (R₂SO₂Cl) under basic conditions (NaH, DMF) .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYZQFIIBCYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229423
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-97-3
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Chloro-6-(trifluoromethyl)pyridine

Methodology:
The synthesis of 2-chloro-6-(trifluoromethyl)pyridine generally involves a fluorination process starting from chlorinated precursors, notably 2-chloro-6-(trichloromethyl)pyridine, which is transformed via fluorination under high-pressure conditions using hydrogen fluoride (HF).

Key Process:

  • Fluorination of 2-chloro-6-(trichloromethyl)pyridine:
    • The reaction employs HF at elevated temperatures (~170–190°C) under high pressure (20–30 kg/cm²).
    • The process involves selective replacement of the trichloromethyl group with fluorine, yielding 2-fluoro-6-(trifluoromethyl)pyridine with high purity (up to 99.97%).

Reaction Conditions & Data:

Parameter Details
Reactant 2-chloro-6-(trichloromethyl)pyridine
Fluorinating agent Anhydrous HF
Temperature 170–190°C
Pressure 20–30 kg/cm²
Reaction time 18–20 hours
Yield Up to 99.97% purity

Notes:

  • Recycling of unreacted chlorinated intermediates is standard, improving overall efficiency.
  • The process is scalable for industrial production, emphasizing safety due to HF handling.

Introduction of the Sulfonamide Group

Methodology:
The sulfonamide moiety is introduced via sulfonylation of the pyridine ring, typically at the 3-position, using chlorosulfonic acid or related sulfonyl chlorides, followed by amination.

Stepwise Process:

  • Sulfonation:

    • React 2-fluoro-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperature (0–25°C).
    • This yields the sulfonyl chloride derivative at the 3-position, i.e., 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.
  • Conversion to Sulfonamide:

    • The sulfonyl chloride is then reacted with ammonia or primary amines under mild conditions to form the sulfonamide.
    • Typically, this involves stirring in a suitable solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Reaction Conditions & Data:

Step Reagents Conditions Yield/Remarks
Sulfonation Chlorosulfonic acid 0–25°C, controlled addition High regioselectivity for 3-position
Sulfonamide formation Ammonia or amines Room temperature, inert atmosphere Purity >95%, scalable

Alternative Synthetic Routes

  • Direct Nucleophilic Substitution:
    Starting from 2-chloro-6-(trifluoromethyl)pyridine, nucleophilic substitution with sulfonamide precursors or amines under suitable conditions can directly afford the sulfonamide derivative.

  • Multistep Route via Intermediates:

    • Synthesis of 2-mercapto-6-(trifluoromethyl)pyridine followed by oxidation to sulfonyl chloride and subsequent amination.

Note:
Patents and research articles emphasize that the process involving chlorosulfonic acid followed by amination is the most efficient and industrially viable route.

Summary of Key Reaction Data

Step Reagents Conditions Outcome
Fluorination HF 170–190°C, high pressure 2-fluoro-6-(trifluoromethyl)pyridine (purity >99.97%)
Sulfonation Chlorosulfonic acid 0–25°C 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Sulfonamide formation Ammonia or primary amines Room temp 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide

Notes on Industrial and Laboratory Scale

  • Raw Materials:
    • 2-chloro-6-(trichloromethyl)pyridine, chlorosulfonic acid, ammonia, or primary amines.
  • Safety Considerations:
    • Handling HF and chlorosulfonic acid requires specialized equipment and safety protocols.
  • Cost Efficiency:
    • The process is optimized for large-scale production, utilizing readily available reagents and recycling unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it is interacting with. The presence of the trifluoromethyl group and the sulfonamide moiety plays a crucial role in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide are best understood in comparison to related pyridine derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
This compound 2-Cl, 6-CF₃, 3-SO₂NH₂ Pharmacophore in drug discovery; high metabolic stability due to CF₃ group.
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 2-Cl, 6-CF₃, 3-B(OH)₂ Intermediate in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine 2-Cl, 6-O-CF₃, 3-NH₂ Enhanced solubility due to O-CF₃ group; potential agrochemical applications.
2-Chloro-6-(trifluoromethyl)pyridin-3-acetic acid 2-Cl, 6-CF₃, 3-CH₂COOH Carboxylic acid group enables conjugation or salt formation; used in metal-organic frameworks.
2-Chloro-6-(trifluoromethyl)-3-pyridinamine 2-Cl, 6-CF₃, 3-NH₂ Amino group facilitates further functionalization (e.g., amide coupling).

Key Observations:

Substituent Effects on Reactivity :

  • The sulfonamide group in the target compound enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition studies . In contrast, the boronic acid analog (Table 1) is tailored for cross-coupling reactions .
  • Trifluoromethoxy (-O-CF₃) in the 3-amine derivative (Table 1) improves solubility compared to the hydrophobic -CF₃ group, favoring formulations in agrochemicals .

Biological Activity :

  • The sulfonamide moiety is critical in drug design (e.g., carbonic anhydrase inhibitors), whereas the acetic acid derivative (Table 1) may lack direct bioactivity but serves as a building block for coordination chemistry .

Synthetic Flexibility: The 3-amine analog (Table 1) can undergo diazotization or acylation, enabling diverse derivatization pathways .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7_7ClF3_3N2_2O2_2S
  • CAS Number : 1208081-97-3

This structure contributes to its unique properties, particularly the presence of the trifluoromethyl group, which often enhances biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound's lipophilicity and electronic properties, enhancing binding affinity to target sites.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting serine proteases, which play critical roles in numerous physiological processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50_{50} (µM) Target Reference
Inhibition of serine proteases1.5Serine protease
Antimicrobial activity0.8Bacterial strains
Cytotoxicity in cancer cells2.0HeLa cells

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against several bacterial strains, with an IC50_{50} of 0.8 µM. This suggests its potential use as a lead compound for developing new antibiotics.
  • Cancer Research : In vitro studies have shown that this compound can induce cytotoxic effects in HeLa cancer cells at an IC50_{50} of 2.0 µM. The mechanism appears to involve apoptosis induction through caspase activation, making it a candidate for further development in cancer therapeutics.

Research Applications

The compound is being investigated in various fields:

  • Pharmaceutical Development : Its unique structure allows it to serve as a scaffold for designing novel drugs targeting specific diseases.
  • Agrochemicals : The compound's biological activity may also be explored for applications in agrochemicals, particularly as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonamide formation using sulfonyl chloride intermediates. Key methods include:

  • Method A : Nucleophilic substitution with K₂CO₃/18-crown-6 in CH₃CN under reflux (12 h) for intermediates .
  • Method B : Cross-coupling reactions using Pd(OAc)₂/dppf catalysts in toluene/THF (1:1 v/v) under reflux (12 h) for halogenated precursors .
    • Critical Parameters :
  • Temperature : Higher temperatures (>100°C) may degrade trifluoromethyl groups.
  • Catalyst Loading : Pd-based catalysts require precise stoichiometry to avoid side reactions.
    • Data Table :
MethodReagentsSolventTime (h)Yield (%)Purity (%)
AK₂CO₃CH₃CN1265–75>95
BPd(OAc)₂Toluene/THF1250–6090–95

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve the sulfonamide group’s conformation .
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .
    • Challenges : Low solubility in common solvents (e.g., CDCl₃) may require DMSO-d₆ or DMF-d₇ .

Q. What strategies mitigate solubility limitations during bioactivity assays?

  • Approach :

  • Use polar aprotic solvents (e.g., DMF, DMSO) for stock solutions, diluted to <1% in aqueous buffers .
  • Employ surfactants (e.g., Tween-20) to enhance dispersion in microbiological media .

Advanced Research Questions

Q. How does regioselectivity impact functionalization of the pyridine ring in this compound?

  • Mechanistic Insight : The chlorine atom at position 2 and sulfonamide at position 3 direct electrophilic substitution to position 4 due to electronic effects. The trifluoromethyl group at position 6 sterically hinders ortho positions .
  • Experimental Design :

  • Use DFT calculations to predict reactive sites.
  • Validate with halogenation (e.g., iodination) under mild conditions (rt, 24 h) .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

  • Analysis Framework :

Stepwise Monitoring : Use TLC/HPLC to identify intermediates and byproducts .

Parameter Optimization : Vary catalyst (e.g., Pd vs. Cu), solvent polarity, and temperature to isolate rate-limiting steps .

  • Case Study : Lower yields in Method B (Pd-catalyzed) may arise from Pd black formation, addressed by adding stabilizing ligands (dppf) .

Q. What degradation pathways occur under acidic/basic conditions, and how are degradation products characterized?

  • Pathways :

  • Acidic Hydrolysis : Sulfonamide cleavage to yield 2-chloro-6-(trifluoromethyl)pyridin-3-ol .
  • Basic Conditions : Trifluoromethyl group stability confirmed via ¹⁹F NMR .
    • Characterization : LC-MS to detect sulfonic acid derivatives (m/z ≈ 260–280) .

Q. How do electronic effects of substituents influence antimicrobial activity in analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance membrane penetration in Gram-negative bacteria .
  • Sulfonamide Modifications : N-Alkylation reduces activity due to decreased hydrogen-bonding capacity .
    • Data Table :
DerivativeMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
Parent816
N-Methyl64128

Methodological Challenges and Solutions

Q. What advanced techniques optimize reaction scalability while maintaining stereochemical integrity?

  • Solutions :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Chiral Derivatization : Use (-)-menthol esters to resolve enantiomers via HPLC .

Q. How can computational modeling predict reactivity in novel derivatives?

  • Tools :

  • Molecular Docking : Simulate interactions with biological targets (e.g., dihydropteroate synthase for sulfonamides) .
  • DFT Calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 2
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2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide

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